N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine
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Overview
Description
“N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine” is a complex organic compound that features a pyrazole ring, a piperidine ring, and a methoxyethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine” typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation of the pyrazole ring: The pyrazole ring can be alkylated using an appropriate alkyl halide.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of the pyrazole and piperidine rings: This step involves the use of a linker, such as a methylene bridge, to connect the two rings.
Introduction of the methoxyethanamine group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethanamine group.
Reduction: Reduction reactions can occur at the pyrazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
It may be investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine
The compound could be explored for its therapeutic potential, such as its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine” would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(2-fluorophenyl)methyl]-2-methoxyethanamine
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(piperidin-4-yl)methyl]-2-methoxyethanamine
Uniqueness
The unique combination of the pyrazole and piperidine rings, along with the methoxyethanamine group, may confer specific properties to the compound, such as enhanced biological activity or improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37FN4O/c1-5-29-20(3)23(19(2)26-29)18-28(14-15-30-4)16-21-10-12-27(13-11-21)17-22-8-6-7-9-24(22)25/h6-9,21H,5,10-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXVFGDPIWOHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CCOC)CC2CCN(CC2)CC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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